![molecular formula C12H6N2O6S B420782 3,7-dinitrodibenzo[b,d]thiophene 5,5-dioxide CAS No. 58920-49-3](/img/structure/B420782.png)
3,7-dinitrodibenzo[b,d]thiophene 5,5-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dinitrodibenzo[b,d]thiophene 5,5-dioxide is an organic compound with the molecular formula C12H6N2O6S It is a derivative of dibenzothiophene, characterized by the presence of nitro groups at the 3 and 7 positions and a sulfone group at the 5,5-dioxide position
Vorbereitungsmethoden
The synthesis of 3,7-dinitrodibenzo[b,d]thiophene 5,5-dioxide typically involves the nitration of dibenzothiophene followed by oxidation. One common method includes:
Nitration: Dibenzothiophene is treated with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 3 and 7 positions.
Oxidation: The nitrated product is then oxidized using an oxidizing agent like hydrogen peroxide or potassium permanganate to form the sulfone group at the 5,5-dioxide position.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
3,7-Dinitrodibenzo[b,d]thiophene 5,5-dioxide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro groups are replaced by other substituents. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Further oxidation can occur under strong oxidizing conditions, potentially leading to the formation of sulfonic acids.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3,7-Dinitrodibenzo[b,d]thiophene 5,5-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3,7-dinitrodibenzo[b,d]thiophene 5,5-dioxide involves its interaction with molecular targets and pathways. The nitro groups and sulfone moiety play crucial roles in its reactivity and interactions. For instance, the nitro groups can participate in redox reactions, while the sulfone group can influence the compound’s electronic properties and binding affinity to specific targets.
Vergleich Mit ähnlichen Verbindungen
3,7-Dinitrodibenzo[b,d]thiophene 5,5-dioxide can be compared with other similar compounds such as:
3,7-Dibromodibenzo[b,d]thiophene 5,5-dioxide: This compound has bromine atoms instead of nitro groups, leading to different reactivity and applications.
3,7-Diaminodibenzo[b,d]thiophene 5,5-dioxide:
5,5-Dioxo-5H-dibenzo[b,d]thiophene-3,7-dicarboxylic acid: This compound has carboxylic acid groups, making it useful in polymer chemistry and materials science.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
58920-49-3 |
|---|---|
Molekularformel |
C12H6N2O6S |
Molekulargewicht |
306.25g/mol |
IUPAC-Name |
3,7-dinitrodibenzothiophene 5,5-dioxide |
InChI |
InChI=1S/C12H6N2O6S/c15-13(16)7-1-3-9-10-4-2-8(14(17)18)6-12(10)21(19,20)11(9)5-7/h1-6H |
InChI-Schlüssel |
YRXRGRLSHSSUNF-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])S(=O)(=O)C3=C2C=CC(=C3)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])S(=O)(=O)C3=C2C=CC(=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


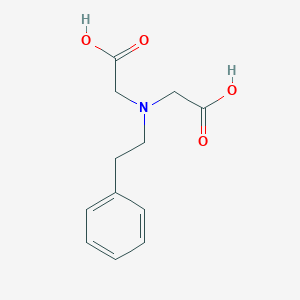
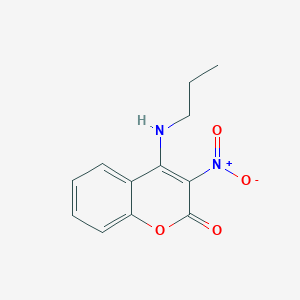
![Bis[3-(3,5-ditert-butyl-4-hydroxyphenyl)propyl] 2-butenedioate](/img/structure/B420705.png)

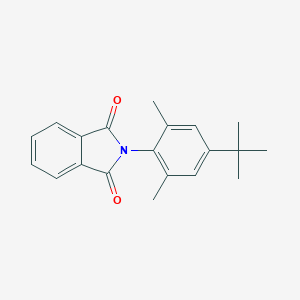
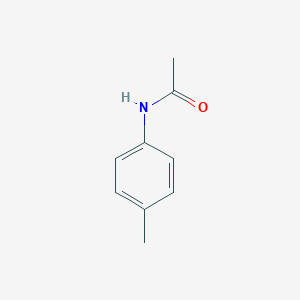
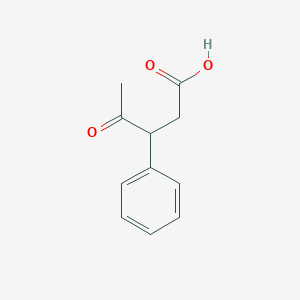
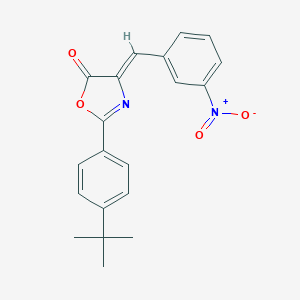

![(5E)-5-[(4-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B420731.png)
![Methyl 2-[[2-(2-nitrophenyl)acetyl]amino]benzoate](/img/structure/B420732.png)
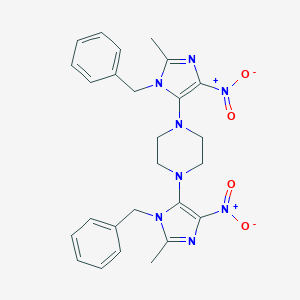
![{5-Chloro-2-[(4-methoxybenzylidene)amino]phenyl}(phenyl)methanone](/img/structure/B420737.png)
![(2-{[4-(Diethylamino)benzylidene]amino}-5-methylphenyl)(phenyl)methanone](/img/structure/B420738.png)
